molecular formula C8H17N B14140486 (1E)-N-Pentylpropan-1-imine CAS No. 88744-98-3

(1E)-N-Pentylpropan-1-imine

Cat. No.: B14140486
CAS No.: 88744-98-3
M. Wt: 127.23 g/mol
InChI Key: UZPLSVVHPSORAY-UHFFFAOYSA-N
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Description

(1E)-N-Pentylpropan-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound has a pentyl group attached to the nitrogen atom and a propan-1-imine structure. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-Pentylpropan-1-imine typically involves the condensation reaction between an aldehyde and an amine. One common method is the reaction of pentylamine with propanal under acidic or basic conditions to form the imine. The reaction can be represented as follows:

[ \text{C}5\text{H}{11}\text{NH}_2 + \text{CH}_3\text{CH}_2\text{CHO} \rightarrow \text{C}5\text{H}{11}\text{N=CHCH}_2\text{CH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as acidic resins or metal catalysts, can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-Pentylpropan-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine can be oxidized to form the corresponding nitrile.

    Reduction: Reduction of the imine can yield the corresponding amine.

    Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.

Major Products Formed

    Oxidation: Formation of pentanenitrile.

    Reduction: Formation of N-pentylpropan-1-amine.

    Substitution: Formation of various substituted imines depending on the nucleophile used.

Scientific Research Applications

(1E)-N-Pentylpropan-1-imine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-N-Pentylpropan-1-imine involves its interaction with molecular targets through the imine group. The imine can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with electrophilic centers in biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-N-Butylpropan-1-imine
  • (1E)-N-Hexylpropan-1-imine
  • (1E)-N-Pentylbutan-1-imine

Uniqueness

(1E)-N-Pentylpropan-1-imine is unique due to its specific chain length and structural configuration, which can influence its reactivity and interaction with other molecules. The presence of the pentyl group provides distinct steric and electronic properties compared to shorter or longer alkyl chains.

Properties

CAS No.

88744-98-3

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

N-pentylpropan-1-imine

InChI

InChI=1S/C8H17N/c1-3-5-6-8-9-7-4-2/h7H,3-6,8H2,1-2H3

InChI Key

UZPLSVVHPSORAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCN=CCC

Origin of Product

United States

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